molecular formula C29H22N4O4S B10871909 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10871909
M. Wt: 522.6 g/mol
InChI Key: JKJLNSLZSRJFEO-UHFFFAOYSA-N
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Description

The compound 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic molecule that features a unique combination of benzodioxole, benzothiazole, and pyrazolopyridine moieties

Preparation Methods

The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the benzothiazole ring: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Construction of the pyrazolopyridine core: This step may involve the reaction of a pyrazole derivative with a pyridine precursor under specific conditions.

    Final assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: has several scientific research applications:

    Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its effects on various biological targets, such as enzymes or receptors.

    Materials Science: The unique structural features of the compound may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione include:

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety, which may exhibit similar chemical reactivity and biological activity.

    Benzothiazole derivatives: Compounds with the benzothiazole ring, known for their diverse applications in medicinal chemistry and materials science.

    Pyrazolopyridine derivatives: Molecules featuring the pyrazolopyridine core, which can be used in the development of pharmaceuticals and advanced materials.

The uniqueness of This compound lies in its combination of these three distinct moieties, which may confer unique properties and applications not found in simpler analogs.

Properties

Molecular Formula

C29H22N4O4S

Molecular Weight

522.6 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C29H22N4O4S/c1-18-27-22(14-26(34)31(18)15-20-11-12-23-24(13-20)37-17-36-23)32(16-19-7-3-2-4-8-19)33(28(27)35)29-30-21-9-5-6-10-25(21)38-29/h2-14H,15-17H2,1H3

InChI Key

JKJLNSLZSRJFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC4=C(C=C3)OCO4)N(N(C2=O)C5=NC6=CC=CC=C6S5)CC7=CC=CC=C7

Origin of Product

United States

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